2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile
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Overview
Description
2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile is a heterocyclic compound that features a pyrimidine ring substituted with cyanomethyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile typically involves the reaction of a pyrimidine derivative with cyanomethyl and sulfanyl reagents. One common method includes the nucleophilic substitution of a halogenated pyrimidine with a cyanomethylthiol compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and cyanomethyl groups can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
2-[(Cyanomethyl)sulfanyl]pyrimidine derivatives: These compounds share the core pyrimidine structure with similar substituents.
Thioxopyrimidines: Compounds with sulfur atoms in the pyrimidine ring, exhibiting similar reactivity and applications.
Pyrimidine-4-yl sulfanyl derivatives: Compounds with sulfanyl groups attached to the pyrimidine ring, used in similar research and industrial applications.
Uniqueness
2-({2-[(Cyanomethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)acetonitrile is unique due to the presence of both cyanomethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H6N4S2 |
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Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-[2-(cyanomethylsulfanyl)pyrimidin-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H6N4S2/c9-2-5-13-7-1-4-11-8(12-7)14-6-3-10/h1,4H,5-6H2 |
InChI Key |
QPMLOJYJZZBYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1SCC#N)SCC#N |
Origin of Product |
United States |
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